molecular formula C11H14BrClO2 B13495387 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene

Cat. No.: B13495387
M. Wt: 293.58 g/mol
InChI Key: KCPQVDUHTIRWKW-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene is an organic compound characterized by the presence of a bromine atom, a methoxyethoxy group, and a chlorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzene with 1-bromo-2-(2-methoxyethoxy)ethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the ethyl derivative of the original compound.

Scientific Research Applications

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.

    Medicinal Chemistry: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene involves its interaction with specific molecular targets. The bromine atom and the methoxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, its aromatic ring can participate in π-π interactions with biological molecules, influencing its binding to receptors or enzymes.

Comparison with Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: This compound shares the methoxyethoxy group but lacks the chlorobenzene ring, making it less versatile in aromatic substitution reactions.

    4-Chlorobenzyl Bromide: This compound has a similar structure but lacks the methoxyethoxy group, affecting its solubility and reactivity.

    2-Bromoethyl Methyl Ether: This compound is structurally similar but lacks the chlorobenzene ring, limiting its applications in aromatic chemistry.

Uniqueness: 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene is unique due to the combination of the bromine atom, methoxyethoxy group, and chlorobenzene ring. This combination imparts specific reactivity and solubility properties, making it valuable in various chemical transformations and applications.

Properties

Molecular Formula

C11H14BrClO2

Molecular Weight

293.58 g/mol

IUPAC Name

1-[2-bromo-1-(2-methoxyethoxy)ethyl]-4-chlorobenzene

InChI

InChI=1S/C11H14BrClO2/c1-14-6-7-15-11(8-12)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3

InChI Key

KCPQVDUHTIRWKW-UHFFFAOYSA-N

Canonical SMILES

COCCOC(CBr)C1=CC=C(C=C1)Cl

Origin of Product

United States

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